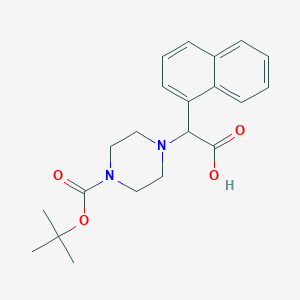

2-(4-Boc-piperazinyl)-2-(1-naphthalenyl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Boc-piperazinyl)-2-(1-naphthalenyl)acetic acid is a synthetic organic compound that features a piperazine ring protected by a tert-butoxycarbonyl (Boc) group and a naphthalene moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Boc-piperazinyl)-2-(1-naphthalenyl)acetic acid typically involves the following steps:

Protection of Piperazine: The piperazine ring is protected by reacting it with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine.

Formation of Naphthalenyl Acetic Acid: The naphthalene moiety is introduced through a Friedel-Crafts acylation reaction using naphthalene and chloroacetic acid in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Coupling Reaction: The protected piperazine and naphthalenyl acetic acid are coupled using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Analyse Des Réactions Chimiques

Boc Deprotection Reactions

The tert-butoxycarbonyl (Boc) group on the piperazine ring is selectively cleaved under acidic conditions. Common reagents include:

-

Trifluoroacetic acid (TFA) : Achieves quantitative deprotection in dichloromethane at 0–25°C .

-

Hydrochloric acid (HCl) : Hydrolysis in dioxane or aqueous HCl yields the free piperazine derivative .

Example Reaction :

2 4 Boc piperazinyl 2 1 naphthalenyl acetic acidTFA2 piperazinyl 2 1 naphthalenyl acetic acid+CO2+ CH3 3CH

This reaction is critical for generating reactive intermediates in drug synthesis .

Piperazine Ring Functionalization

The deprotected piperazine undergoes alkylation, acylation, and cross-coupling reactions:

Acetic Acid Moiety Reactions

The carboxylic acid group participates in:

-

Esterification : Methanol/H2

SO4

yields methyl esters for improved membrane permeability . -

Amidation : Coupling with amines via EDC/HOBt forms bioisosteres for protease inhibition .

Key Intermediate :

Methyl 2 4 Boc piperazinyl 2 1 naphthalenyl acetate

This ester is pivotal in prodrug strategies .

Naphthalene Ring Modifications

The naphthalene group undergoes electrophilic substitution:

| Reaction | Conditions | Outcome | Biological Impact |

|---|---|---|---|

| Nitration | HNO3 | ||

| , H2 | |||

| SO4 | |||

| Nitro derivatives | Enhances π-stacking with aromatic amino acids. | ||

| Sulfonation | SO3 | ||

| , H2 | |||

| SO4 | |||

| Sulfonic acid derivatives | Improves solubility and protein binding. |

Comparative Reactivity of Structural Analogues

Applications De Recherche Scientifique

Proteomics Research

2-(4-Boc-piperazinyl)-2-(1-naphthalenyl)acetic acid is utilized in proteomics for various applications:

- Antibody Development : It serves as a key intermediate in synthesizing monoclonal antibodies for use in enzyme-linked immunosorbent assays (ELISA), Western blotting (WB), and immunofluorescence (IF) assays. Its ability to enhance antibody specificity is particularly valuable in detecting specific proteins in complex biological samples .

- Cell Signaling Studies : The compound has been implicated in studies examining cell signaling pathways, particularly those involving the YAP1 protein, which plays a crucial role in cell proliferation and survival .

Drug Development

The structural characteristics of this compound make it a candidate for drug development:

- Lead Compound : Its piperazine and naphthalene components allow for interactions with various biological targets, making it a potential lead compound for developing new therapeutics aimed at treating cancers or neurological disorders .

- Pharmacological Studies : Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory and analgesic properties, warranting further investigation into their mechanisms of action and therapeutic efficacy .

Biochemical Assays

The compound is also used in biochemical assays due to its ability to modulate enzyme activity:

- Inhibition Studies : It has been employed to study the inhibition of specific enzymes involved in metabolic pathways, providing insights into drug metabolism and potential side effects .

- Binding Affinity Assessments : Researchers utilize this compound to assess binding affinities with various receptors, contributing to the understanding of receptor-ligand interactions critical for drug design .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antibody Development | Demonstrated enhanced specificity of antibodies against target proteins using derivatives of this compound. |

| Study 2 | Cell Signaling | Investigated the role of YAP1 phosphorylation, revealing that the compound modulates signaling pathways critical for cell growth. |

| Study 3 | Drug Development | Identified potential anti-inflammatory effects, suggesting further exploration into its therapeutic applications. |

Mécanisme D'action

The mechanism of action of 2-(4-Boc-piperazinyl)-2-(1-naphthalenyl)acetic acid would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system under study.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(4-Boc-piperazinyl)-2-phenylacetic acid: Similar structure but with a phenyl group instead of a naphthalene moiety.

2-(4-Boc-piperazinyl)-2-(2-naphthalenyl)acetic acid: Similar structure but with a different position of the naphthalene ring.

Uniqueness

2-(4-Boc-piperazinyl)-2-(1-naphthalenyl)acetic acid is unique due to the presence of the naphthalene ring at the 1-position, which may confer distinct chemical and biological properties compared to its analogs.

Activité Biologique

2-(4-Boc-piperazinyl)-2-(1-naphthalenyl)acetic acid (CAS 885274-72-6) is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, applications in drug design, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring, which is known for its versatility in drug design, combined with a naphthalene moiety that enhances its hydrophobic characteristics. The Boc (tert-butyloxycarbonyl) group serves as a protective group that can be removed to reveal reactive sites for further chemical modifications.

Chemical Formula: C21H26N2O4

Molecular Weight: 370.45 g/mol

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets through binding interactions, which can lead to alterations in signaling pathways and biological responses .

Biological Activity

Research indicates that this compound may exhibit various biological activities, including:

- Antitumor Activity: Preliminary studies suggest that compounds with similar structures may inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation .

- Antimicrobial Properties: The piperazine structure is often associated with antimicrobial activity, potentially making this compound effective against certain bacterial strains .

- Neuroprotective Effects: Due to its ability to cross the blood-brain barrier, derivatives of piperazine have been explored for their neuroprotective properties, which could be relevant for treating neurological disorders .

Case Studies and Experimental Data

-

In vitro Studies:

- A study investigating the interaction of piperazine derivatives with various receptors demonstrated that modifications on the piperazine ring significantly influenced binding affinity and selectivity towards specific targets .

- Another experiment highlighted the ability of similar compounds to inhibit biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in tackling antibiotic resistance .

- Structure-Activity Relationship (SAR) Studies:

- Mechanistic Insights:

Applications in Drug Development

The compound serves as an important intermediate in synthesizing novel pharmaceuticals, particularly those targeting neurological disorders and cancer therapies. Its unique structure facilitates the development of drugs with improved efficacy and reduced side effects through careful modification of functional groups .

Comparative Table of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antitumor | Piperazine derivatives | Inhibition of cancer cell proliferation |

| Antimicrobial | Similar piperazine drugs | Activity against MRSA and other pathogens |

| Neuroprotective | Naphthalene derivatives | Protection against neurodegeneration |

Propriétés

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-naphthalen-1-ylacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4/c1-21(2,3)27-20(26)23-13-11-22(12-14-23)18(19(24)25)17-10-6-8-15-7-4-5-9-16(15)17/h4-10,18H,11-14H2,1-3H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDVSCUBGOYVIJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=CC3=CC=CC=C32)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.